molecular formula C7H14Br2 B6152859 1-bromo-2-(bromomethyl)-4-methylpentane CAS No. 837407-36-0

1-bromo-2-(bromomethyl)-4-methylpentane

Cat. No. B6152859
CAS RN: 837407-36-0
M. Wt: 258
InChI Key:
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Description

1-Bromo-2-(bromomethyl)-4-methylpentane, also known as 1-Bromo-2-bromomethyl-4-methylpentane, is a colorless, flammable liquid with a boiling point of about 130°C. It is a member of the bromoalkane family, which is composed of hydrocarbons that contain bromine. 1-Bromo-2-(bromomethyl)-4-methylpentane has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used as a catalyst in organic reactions and as a reagent in the synthesis of polymers and other materials.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-methylpentane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers and other materials, as a catalyst in organic reactions, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of brominated flame retardants and in the study of organic complexes.

Mechanism of Action

1-Bromo-2-(bromomethyl)-4-methylpentane is a reactive molecule and can be used as a catalyst in organic reactions. The molecule can act as a Lewis acid, which can be used to initiate a variety of organic reactions. In addition, it can act as a Bronsted acid, which can be used to catalyze the formation of new bonds between two molecules.
Biochemical and Physiological Effects
1-Bromo-2-(bromomethyl)-4-methylpentane is an organic compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

1-Bromo-2-(bromomethyl)-4-methylpentane is a relatively stable compound and is not known to be toxic or to have any adverse effects on humans or animals. It is also not known to be flammable or explosive. However, it is a reactive molecule and can be used as a catalyst in organic reactions. As such, it should be handled with caution in the laboratory.

Future Directions

1-Bromo-2-(bromomethyl)-4-methylpentane has a wide range of potential applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it could be used as a catalyst in organic reactions and as a reagent in the synthesis of polymers and other materials. Further research could be conducted to explore the potential applications of 1-Bromo-2-(bromomethyl)-4-methylpentane in these areas. Additionally, further research could be conducted to explore the potential of using 1-Bromo-2-(bromomethyl)-4-methylpentane as a starting material for the synthesis of new compounds with novel properties.

Synthesis Methods

1-Bromo-2-(bromomethyl)-4-methylpentane can be synthesized by reacting 1-bromo-2-methylpropane with bromine in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of about 80°C. The reaction is typically complete in about 1 hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(bromomethyl)-4-methylpentane involves the alkylation of 4-methylpentan-2-one with bromomethane followed by bromination of the resulting product.", "Starting Materials": [ "4-methylpentan-2-one", "bromomethane", "sodium hydroxide", "sodium bromide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylpentan-2-one in a mixture of sodium hydroxide and water.", "Step 2: Add bromomethane to the mixture and stir for several hours at room temperature.", "Step 3: Acidify the mixture with sulfuric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 5: Dissolve the resulting product in acetic acid and add sodium bromide.", "Step 6: Add sulfuric acid dropwise to the mixture while stirring and maintain the temperature at 0-5°C.", "Step 7: Extract the product with diethyl ether and dry the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporate the solvent and purify the product by distillation or recrystallization." ] }

CAS RN

837407-36-0

Product Name

1-bromo-2-(bromomethyl)-4-methylpentane

Molecular Formula

C7H14Br2

Molecular Weight

258

Purity

95

Origin of Product

United States

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